![molecular formula C21H16O2S B14621142 9-[4-(Methanesulfonyl)phenyl]phenanthrene CAS No. 60253-28-3](/img/structure/B14621142.png)
9-[4-(Methanesulfonyl)phenyl]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(Methanesulfonyl)phenyl]phenanthrene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene backbone with a methanesulfonyl group attached to a phenyl ring at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methanesulfonyl)phenyl]phenanthrene typically involves the sulfonation of phenanthrene followed by a series of substitution reactions. One common method includes the reaction of phenanthrene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using advanced chemical reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-[4-(Methanesulfonyl)phenyl]phenanthrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.
Substitution: Bromine and sulfuric acid are typical reagents for halogenation and sulfonation, respectively.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: Various substituted phenanthrenes, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9-[4-(Methanesulfonyl)phenyl]phenanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive PAHs.
Industry: It is used in the production of dyes, plastics, and other materials
Wirkmechanismus
The mechanism of action of 9-[4-(Methanesulfonyl)phenyl]phenanthrene involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer activity. Additionally, it may interact with cellular enzymes and receptors, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound, which lacks the methanesulfonyl group.
Anthracene: A linear isomer of phenanthrene with similar aromatic properties.
Naphthalene: A simpler PAH with two fused benzene rings
Uniqueness
9-[4-(Methanesulfonyl)phenyl]phenanthrene is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group enhances its solubility in organic solvents and may contribute to its ability to interact with biological targets more effectively than its simpler counterparts .
Eigenschaften
CAS-Nummer |
60253-28-3 |
|---|---|
Molekularformel |
C21H16O2S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
9-(4-methylsulfonylphenyl)phenanthrene |
InChI |
InChI=1S/C21H16O2S/c1-24(22,23)17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
InChI-Schlüssel |
TWVCSQRPBPHJKI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14621063.png)
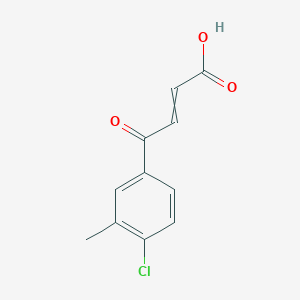
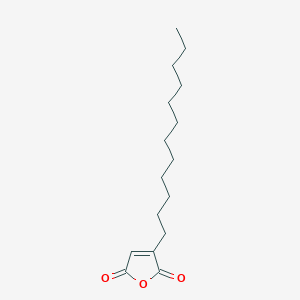
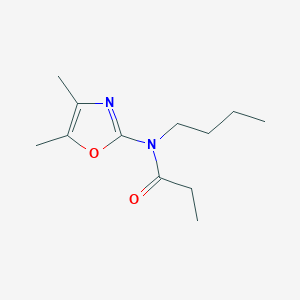

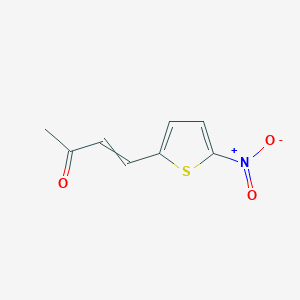
![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)

![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
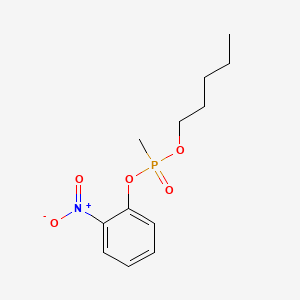
![N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide](/img/structure/B14621120.png)
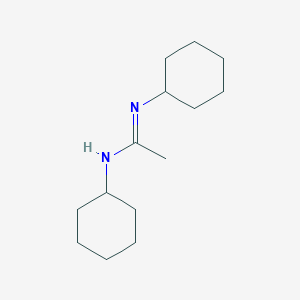
![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
